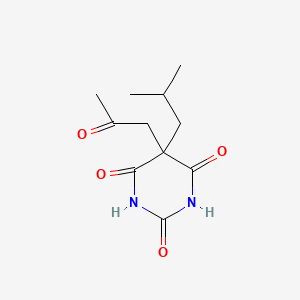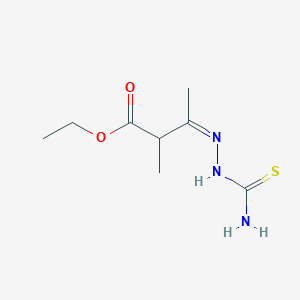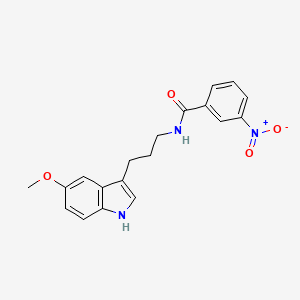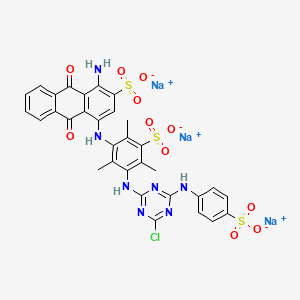![molecular formula C12H8N2O B14467452 9-nitroso-1H-indeno[2,1-b]pyridine CAS No. 65939-02-8](/img/structure/B14467452.png)
9-nitroso-1H-indeno[2,1-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-nitroso-1H-indeno[2,1-b]pyridine is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives This compound is characterized by the presence of a nitroso group (-NO) attached to the indeno-pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-nitroso-1H-indeno[2,1-b]pyridine typically involves multi-component reactions. One common method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter or reactant. The reaction is carried out under reflux conditions in ethanol with p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-nitroso-1H-indeno[2,1-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Catalytic reduction can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitro, amino, and substituted indeno-pyridine derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
9-nitroso-1H-indeno[2,1-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and catalysts for chemical reactions
Mécanisme D'action
The mechanism of action of 9-nitroso-1H-indeno[2,1-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the modulation of biological pathways. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indeno[2,1-b]pyridine: Lacks the nitroso group, leading to different chemical and biological properties.
9-nitro-1H-indeno[2,1-b]pyridine: Contains a nitro group instead of a nitroso group, resulting in different reactivity and applications.
1H-imidazo[1,2-a]indeno[2,1-e]pyridine:
Uniqueness
The presence of the nitroso group in 9-nitroso-1H-indeno[2,1-b]pyridine imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
65939-02-8 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
9-nitroso-1H-indeno[2,1-b]pyridine |
InChI |
InChI=1S/C12H8N2O/c15-14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7,13H |
Clé InChI |
OCIOOYWGIQUZKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)


![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)


![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
